Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
Description
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate (CAS: 448229-93-4) is a heterocyclic compound featuring a pyranopyrazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and an ethyl ester moiety at position 4. Its molecular formula is C₁₇H₁₉N₃O₄ (MW: 329.35 g/mol), with a purity ≥95% . The compound has been primarily used in laboratory research, though commercial availability is currently discontinued .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-4-23-17(21)14-13(10-5-7-11(22-3)8-6-10)12-9(2)19-20-16(12)24-15(14)18/h5-8,13H,4,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYJBUEMRJYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NNC(=C2C1C3=CC=C(C=C3)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that the compound might interact with its targets to modulate these biochemical processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. These pathways are crucial in various cellular processes, including inflammation and cell death.
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties. It has been suggested that it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have a protective effect on neuronal cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. .
Biological Activity
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.34 g/mol
This compound features a dihydropyrano-pyrazole framework, which is known for its diverse biological activities. The presence of the methoxy group and the carboxylate moiety contributes to its solubility and reactivity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyrano-pyrazoles can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | |
| Similar Dihydropyrano-Pyrazole Derivative | 30 | |
| Standard Antioxidant (Ascorbic Acid) | 10 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Case Study: Anti-inflammatory Effects
A study conducted on various pyrazole derivatives showed that this compound exhibited a dose-dependent inhibition of COX enzymes, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 15 | Caspase Activation |
| A549 (Lung Cancer) | 18 | Cell Cycle Arrest |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress markers.
- Anti-inflammatory Pathway : It inhibits key enzymes involved in inflammation and modulates cytokine production.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways and caspase activation.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-carboxylate group distinguishes the target compound from analogs with other substituents:
*Calculated based on molecular formula.
- Functional Group Impact: Ethyl ester: Enhances solubility in organic solvents but may reduce metabolic stability compared to nitriles . Carbonitrile: Improves electrophilicity, facilitating nucleophilic additions .
Substituent Variations on the Aromatic Ring
The 4-methoxyphenyl group at position 4 modulates electronic and steric properties. Analogs with alternative aryl substituents include:
- Electronic Effects: Methoxy (OCH₃): Electron-donating, enhances π-π stacking interactions . Nitro (NO₂) and trifluoromethyl (CF₃): Electron-withdrawing, improve metabolic resistance . Hydroxyl (OH): Enables hydrogen bonding and redox activity .
Q & A
Q. What are the optimal catalysts and reaction conditions for synthesizing this compound?
The compound is typically synthesized via multi-component reactions (MCRs). Key catalysts include:
- Isonicotinic acid under solvent-free conditions at 85°C, achieving high yields via a one-pot condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .
- Disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl₄), which operates at 80°C under solvent-free conditions, emphasizing recyclability and heterogeneity .
- Nano-eggshell/Ti(IV) (NEST) at room temperature, offering eco-friendly and high-yield synthesis . Methodological considerations include solvent choice (e.g., aqueous media for greener synthesis ), molar ratios (1:1:1:2 for aldehyde, malononitrile, ethyl acetoacetate, hydrazine), and catalyst loading (e.g., 0.06 g NEST ).
Q. How can spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : Peaks at δ 1.76–1.82 ppm (CH₃), δ 4.44–4.79 ppm (pyran C-H), and aromatic protons (δ 6.7–8.1 ppm) confirm structural features .
- IR Spectroscopy : Absorptions at ~2190 cm⁻¹ (C≡N stretch), 1640–1660 cm⁻¹ (C=N), and 3300–3500 cm⁻¹ (NH/NH₂) validate functional groups .
- Mass Spectrometry : ESI-MS data (e.g., m/z 283.2 [M⁺]) and elemental analysis (C, H, N percentages) ensure purity and molecular weight confirmation .
Q. What solvent systems enhance reaction efficiency?
Solvent-free conditions (e.g., using isonicotinic acid or NEST ) reduce environmental impact and improve yields (85–92%). Aqueous media with surfactants like p-dodecylbenzenesulfonic acid (DBSA) offer green alternatives but may require longer reaction times .
Q. How is the compound purified post-synthesis?
Common methods include:
- Recrystallization from ethanol/dioxane mixtures .
- Simple filtration of precipitated solids under heating .
- Column chromatography for derivatives with complex substituents .
Advanced Research Questions
Q. How do computational studies explain the compound’s electronic properties?
Density Functional Theory (DFT) calculations analyze vibrational modes (e.g., C≡N and NH₂ stretches) and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, IR frequencies at 2187–2195 cm⁻¹ align with DFT-derived C≡N vibrations . Molecular docking studies further assess binding affinities to biological targets (e.g., anticancer enzymes) .
Q. What strategies resolve contradictory yield data across catalysts?
Contradictions arise from catalyst acidity and reaction kinetics. For instance:
- Nano-eggshell/Ti(IV) achieves 92% yield at room temperature due to high surface area and Lewis acidity .
- Isonicotinic acid requires higher temperatures (85°C) but offers dual acid-base catalytic roles . Systematic optimization (e.g., varying temperature, solvent, and catalyst loading) is critical for reproducibility.
Q. What mechanistic pathways govern MCRs in pyranopyrazole synthesis?
Proposed mechanisms involve:
- Knoevenagel condensation between aldehydes and malononitrile.
- Michael addition of hydrazine to form the pyrazole ring.
- Cyclization via nucleophilic attack, as shown in studies using thiosemicarbazide intermediates . Catalyst choice (e.g., Brønsted vs. Lewis acids) influences stepwise vs. concerted pathways .
Q. How do aromatic aldehyde substituents affect reactivity and product diversity?
Electron-donating groups (e.g., 4-OCH₃) enhance aldehyde electrophilicity, accelerating Knoevenagel condensation. Halogen substituents (e.g., 4-Cl) increase crystallinity but may reduce solubility . Substituent effects are quantified via Hammett plots or computational charge distribution analysis .
Q. How can derivatives be designed for pharmacological activity?
- Electrochemical modifications : Introducing redox-active groups (e.g., 3,4-dihydroxyphenyl) enhances mediator properties for biosensor applications .
- Anticancer derivatives : Substituents like dimethylamino or nitrophenyl groups improve cytotoxicity profiles via structure-activity relationship (SAR) studies .
Q. How are spectral data correlated with structural features in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
